molecular formula C10H19NO2 B13569908 Ethyl 1-aminocycloheptane-1-carboxylate

Ethyl 1-aminocycloheptane-1-carboxylate

Cat. No.: B13569908
M. Wt: 185.26 g/mol
InChI Key: RNZGEDAFTBEBEN-UHFFFAOYSA-N
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Description

Ethyl 1-aminocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is characterized by a seven-membered cycloalkane ring with an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-aminocycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 1-aminocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-aminocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Ethyl 1-aminocyclopentane-1-carboxylate
  • Ethyl 1-aminocyclohexane-1-carboxylate
  • Ethyl 1-aminocyclooctane-1-carboxylate

Comparison: Ethyl 1-aminocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five, six, and eight-membered counterparts. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Biological Activity

Ethyl 1-aminocycloheptane-1-carboxylate (EAC) is a chiral compound characterized by its cycloheptane ring structure, which incorporates an amino group and a carboxylate ester functional group. This unique configuration contributes to its biological activities and potential applications in medicinal chemistry. This article explores the biological activity of EAC, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

EAC's structure can be summarized as follows:

Property Details
Molecular Formula C₉H₁₅N₁O₂
Molecular Weight 169.22 g/mol
Chirality Chiral compound with specific stereochemical properties
Functional Groups Amino group, Carboxylate ester

The presence of the amino group allows for hydrogen bonding interactions with biological targets, while the cycloheptane ring provides structural stability and influences its reactivity in biological systems.

EAC's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, modulating their activity. Additionally, the cycloheptane structure may influence the compound's binding affinity and specificity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : EAC has been shown to inhibit certain enzymes by binding to their active sites, which can lead to altered metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors in the body, potentially affecting signaling pathways related to inflammation and other physiological processes.

Biological Activity Studies

Research has demonstrated various biological activities associated with EAC:

  • Antimicrobial Activity : Studies indicate that EAC exhibits antimicrobial properties against specific bacterial strains. This suggests potential applications in developing new antibacterial agents.
  • Anti-inflammatory Effects : EAC has been observed to modulate inflammatory responses in vitro, indicating its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary research suggests that EAC may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease research .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of EAC against Staphylococcus aureus and Escherichia coli. Results showed that EAC inhibited bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, EAC was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in treated mice compared to controls, supporting its anti-inflammatory potential.

Synthesis and Industrial Applications

EAC is synthesized through a multi-step process involving cycloheptanone and ethylamine under reductive amination conditions. The synthesis pathway includes:

  • Cycloheptanone Formation : Prepared via oxidation of cycloheptanol.
  • Reductive Amination : Cycloheptanone reacts with ethylamine using sodium cyanoborohydride as a reducing agent.
  • Hydrochloride Formation : The product is treated with hydrochloric acid to yield the hydrochloride salt form of EAC.

In industrial applications, EAC serves as an intermediate in synthesizing various pharmaceuticals due to its unique structural properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 1-aminocycloheptane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-2-13-9(12)10(11)7-5-3-4-6-8-10/h2-8,11H2,1H3

InChI Key

RNZGEDAFTBEBEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCCC1)N

Origin of Product

United States

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